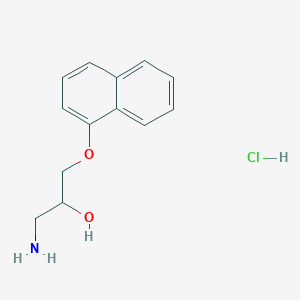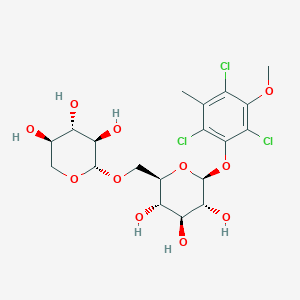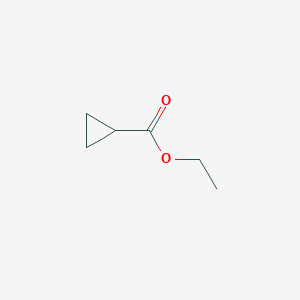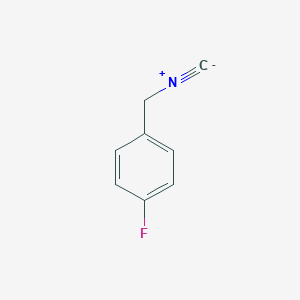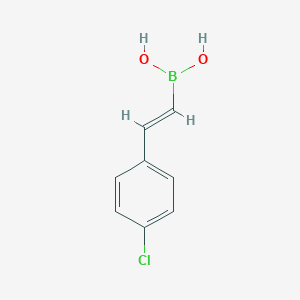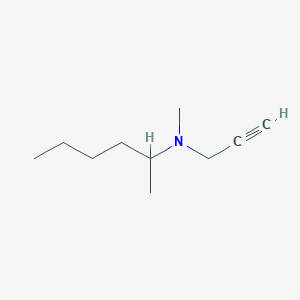
N-2-Hexyl-N-methylpropargylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-Hexyl-N-methylpropargylamine, also known as HMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMPA belongs to the family of monoamine oxidase inhibitors (MAOIs) and has been found to possess unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-2-Hexyl-N-methylpropargylamine has been extensively studied for its potential applications in various fields. In neuroscience, N-2-Hexyl-N-methylpropargylamine has been found to inhibit the activity of MAO enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO activity, N-2-Hexyl-N-methylpropargylamine can increase the levels of these neurotransmitters in the brain, which can have beneficial effects on mood, cognition, and behavior.
In addition, N-2-Hexyl-N-methylpropargylamine has been studied for its potential applications in cancer research. Studies have shown that N-2-Hexyl-N-methylpropargylamine can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-2-Hexyl-N-methylpropargylamine has also been found to enhance the anticancer effects of other chemotherapeutic agents.
Wirkmechanismus
N-2-Hexyl-N-methylpropargylamine works by inhibiting the activity of MAO enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO activity, N-2-Hexyl-N-methylpropargylamine can increase the levels of these neurotransmitters in the brain, which can have beneficial effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-2-Hexyl-N-methylpropargylamine has been found to possess unique biochemical and physiological effects. In animal studies, N-2-Hexyl-N-methylpropargylamine has been shown to increase locomotor activity, enhance memory retention, and reduce anxiety-like behavior. N-2-Hexyl-N-methylpropargylamine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-2-Hexyl-N-methylpropargylamine in lab experiments is its ability to inhibit the activity of MAO enzymes, which can increase the levels of neurotransmitters in the brain. This can be beneficial for studying the effects of neurotransmitters on behavior and cognition. However, N-2-Hexyl-N-methylpropargylamine has been found to have some limitations in lab experiments, such as its potential toxicity and the need for careful dosing.
Zukünftige Richtungen
There are several future directions for research on N-2-Hexyl-N-methylpropargylamine. One area of interest is the potential use of N-2-Hexyl-N-methylpropargylamine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-2-Hexyl-N-methylpropargylamine can increase the levels of BDNF, which plays a key role in neuronal survival and neuroplasticity. Another area of interest is the potential use of N-2-Hexyl-N-methylpropargylamine in combination with other chemotherapeutic agents for the treatment of cancer. Studies have shown that N-2-Hexyl-N-methylpropargylamine can enhance the anticancer effects of other chemotherapeutic agents. Finally, there is a need for further research on the safety and toxicity of N-2-Hexyl-N-methylpropargylamine, particularly in humans.
Conclusion:
In conclusion, N-2-Hexyl-N-methylpropargylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-2-Hexyl-N-methylpropargylamine has been found to possess unique biochemical and physiological effects and has been studied for its potential applications in neuroscience and cancer research. Further research is needed to explore the full potential of N-2-Hexyl-N-methylpropargylamine in these and other areas.
Synthesemethoden
N-2-Hexyl-N-methylpropargylamine can be synthesized by the reaction of 2-hexyne with methylamine in the presence of copper(I) iodide. The reaction takes place at room temperature and yields N-2-Hexyl-N-methylpropargylamine as the primary product. The purity of N-2-Hexyl-N-methylpropargylamine can be improved by recrystallization from ethanol.
Eigenschaften
CAS-Nummer |
143347-04-0 |
|---|---|
Produktname |
N-2-Hexyl-N-methylpropargylamine |
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-ynylhexan-2-amine |
InChI |
InChI=1S/C10H19N/c1-5-7-8-10(3)11(4)9-6-2/h2,10H,5,7-9H2,1,3-4H3 |
InChI-Schlüssel |
OPNHJZDMXLCVAV-UHFFFAOYSA-N |
SMILES |
CCCCC(C)N(C)CC#C |
Kanonische SMILES |
CCCCC(C)N(C)CC#C |
Verwandte CAS-Nummern |
143347-20-0 (hydrochloride) |
Synonyme |
2-HxMP N-(2-hexyl)-N-(methyl)propargylamine N-2-hexyl-N-methylpropargylamine N-2-hexyl-N-methylpropargylamine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



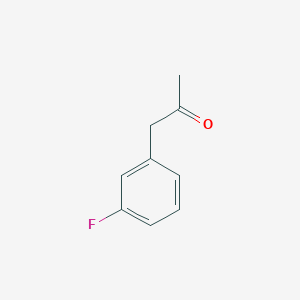
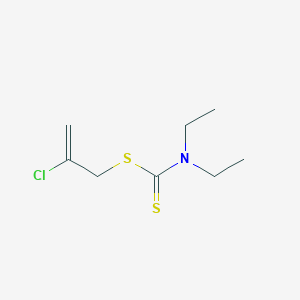
![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

